![molecular formula C10H13N3O3S B6259823 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene CAS No. 153207-76-2](/img/no-structure.png)

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

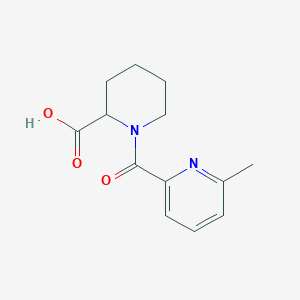

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene, also known as APDMB, is a sulfonate ester. It has a molecular formula of C10H13N3O3S and a molecular weight of 255.3 . This compound has emerged as a promising substance for various applications in scientific research and industry.

Synthesis Analysis

The synthesis of similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This method has displayed a remarkable substrate scope and can be applied to generate arrays of diazo compounds for further evolution via combinatorial chemistry and a range of scaffold-generating transformations .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve diazo transfer reactions . These reactions are associated with the use of potentially explosive sulfonyl azides . The SAFE protocol mentioned earlier was developed to avoid the use of these potentially hazardous reagents .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its azide group is particularly reactive, making it suitable for constructing complex molecules through click chemistry reactions . This application is crucial in developing new materials and chemicals with potential industrial uses.

Pharmaceutical Intermediates

“1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene” is used as an intermediate in pharmaceutical synthesis . It can be employed to create a variety of drug molecules, especially those that require a sulfonyl group for their pharmacological activity. This underscores its importance in the development of new medications.

Fluorescence and Mass Spectrometric Detection

The azide-modified thiazole-based reporter molecule derived from this compound is used for fluorescence, UV, and mass spectrometry (MS) detection . This application is vital in bioanalytical methods for detecting and monitoring biomolecules in various research fields.

Activity-Based Protein Profiling (ABPP)

The compound’s ability to participate in bioorthogonal reactions makes it a valuable tool for ABPP . This technique allows for the identification and study of active proteins within complex biological systems, aiding in the understanding of biochemical pathways and disease mechanisms.

Molecular Probing

As a molecular probe, this compound can selectively label proteins and other biomacromolecules . This is particularly useful in studying protein interactions and functions, as well as in identifying potential therapeutic targets.

Functional Metabolic Profiling

The compound’s small size and stability make it an ideal reporter for functional metabolic profiling . This application involves tracking metabolites within cells to understand metabolic changes and responses to various stimuli, which is essential in disease research and drug development.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with 3-azidopropanol in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "3-azidopropanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 4-methylbenzenesulfonyl chloride to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add 3-azidopropanol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |

Número CAS |

153207-76-2 |

Nombre del producto |

1-[(3-azidopropoxy)sulfonyl]-4-methylbenzene |

Fórmula molecular |

C10H13N3O3S |

Peso molecular |

255.3 |

Pureza |

91 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.